2-(2,3-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Description

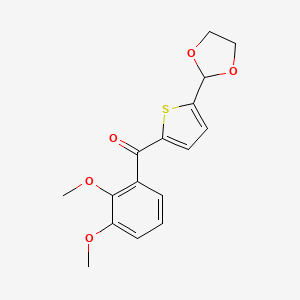

2-(2,3-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a heterocyclic compound featuring a thiophene core substituted at the 2-position with a 2,3-dimethoxybenzoyl group and at the 5-position with a 1,3-dioxolan-2-yl moiety. This structure combines electron-donating methoxy groups (via resonance) and a dioxolane acetal, which may enhance stability and modulate reactivity.

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-18-11-5-3-4-10(15(11)19-2)14(17)12-6-7-13(22-12)16-20-8-9-21-16/h3-7,16H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHSSKDUWUQKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641973 | |

| Record name | (2,3-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-98-8 | |

| Record name | (2,3-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

Formation of the Thiophene Core: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation, where 2,3-dimethoxybenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a cyclization reaction involving a diol and an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic, basic, or neutral media).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

2-(2,3-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be employed in the study of biological processes and as a probe for investigating enzyme activities.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Substituent Effects on the Benzoyl Group

The target compound differs from analogs such as 2-(3,5-dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene and 2-(3,4-dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene in the substitution pattern of the benzoyl group:

- 2,3-Dimethoxybenzoyl (target compound): Electron-donating methoxy groups at ortho and meta positions enhance resonance stabilization and may increase solubility in polar solvents.

- 3,5-Dimethylbenzoyl (analog): Methyl groups act as inductive electron donors, offering steric bulk without significant resonance effects.

- 3,4-Dimethoxybenzoyl (analog): Methoxy groups at adjacent positions (para and meta) may alter electronic distribution and intermolecular interactions.

Table 1: Substituent Comparison

Core Heterocycle: Thiophene vs. Furan

Thiophene derivatives generally exhibit lower reactivity in arylation reactions compared to furan analogs. For example, arylation of 2-furancarbonitrile yields 24.7% , while 2-thiophenecarbonitrile yields only 12.4% under similar conditions . This reduced reactivity in thiophenes is attributed to weaker aromatic stabilization and greater electron-withdrawing effects from sulfur. The thiophene core in the target compound may thus require harsher reaction conditions or catalysts for functionalization compared to furan-based analogs.

Role of the 1,3-Dioxolan-2-yl Group

The 1,3-dioxolan-2-yl moiety (a cyclic acetal) is a common protecting group for carbonyl functionalities. In the target compound, this group likely enhances stability against hydrolysis compared to unprotected aldehydes or ketones. However, acetalization can also lead to side reactions, as seen in the acetalization of 5-hydroxymethylfurfural (HMF), where etherification byproducts form due to competing hydroxyl reactivity . The dioxolane group in the target compound may similarly influence selectivity in synthetic pathways.

Structural and Crystallographic Insights

Thiophene derivatives with aromatic substituents often exhibit distinct intermolecular interactions. For example, ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate () shows a dihedral angle of 88.66° between the thiophene and trimethoxyphenyl rings, indicating near-perpendicular orientation . This arrangement reduces steric clashes and facilitates π-π stacking (3.879 Å spacing) and C–H···O/N interactions. The target compound’s 2,3-dimethoxybenzoyl group may adopt a similar geometry, influencing crystallinity and packing efficiency.

Biological Activity

2-(2,3-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS No. 898778-98-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its antibacterial and antifungal properties.

- Molecular Formula : C16H16O5S

- Molecular Weight : 320.36 g/mol

- Structure : The compound consists of a thiophene ring substituted with a dioxolane and a dimethoxybenzoyl group, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate benzoyl and dioxolane precursors. Specific methodologies may vary, but they generally yield the compound in good to excellent purity.

Antibacterial Activity

Research has indicated that compounds containing similar structural motifs exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:

- Tested Strains :

- Gram-positive : Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis

- Gram-negative : Pseudomonas aeruginosa, Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that those with a dioxolane moiety can exhibit potent antibacterial activity. For example, derivatives have shown MIC values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis .

Antifungal Activity

The antifungal activity of similar compounds has also been documented. In particular:

- Tested Strain : Candida albicans

- Results : Compounds structurally related to this compound have demonstrated significant antifungal activity with MIC values as low as 312.5 µg/mL against C. albicans .

Study 1: Antibacterial Screening

In a study examining the antibacterial properties of various dioxolane derivatives:

- Compounds were tested against several bacterial strains.

- The study found that all tested compounds exhibited significant activity against S. aureus and S. epidermidis.

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| A | 625 | S. aureus |

| B | 1250 | S. epidermidis |

| C | 312.5 | C. albicans |

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the dioxolane and thiophene moieties could enhance biological activity:

- The presence of electron-donating groups on the benzoyl ring was correlated with increased potency against both bacterial and fungal strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.